
EGFR/ErbB-2 Inhibitor
Overview
Description
EGFR/ErbB-2 Inhibitors are a class of drugs that target the EGFR family of tyrosine kinase receptors, which are major regulators of cellular proliferation, differentiation, and survival . They include monoclonal antibodies (mAbs) that bind to the extracellular domain of EGFR, and tyrosine kinase inhibitors (TKIs) that mostly target the intracellular part of EGFR and inhibit its activity in molecular signaling . These inhibitors are potent, reversible, and ATP-competitive .
Synthesis Analysis
EGFR/ErbB-2 inhibitors have been synthesized as a series of 6-alkoxy-4-anilinoquinazoline compounds and evaluated for in vitro inhibition of the erbB2 and EGFR kinase activity .Molecular Structure Analysis
The EGFR family (ERBB/HER) consists of four structurally related receptor tyrosine kinases (RTKs) that regulate proliferative cell signaling . The four family members are EGFR/ErbB1/HER1, ErbB2/Neu/HER2, ErbB3/HER3, and ErbB4/HER4 proteins .Chemical Reactions Analysis
EGFR/ErbB-2 inhibitors interact with EGFR in the cytoplasm and nucleus after internalization of the ligand–receptor complex . They exhibit moderate and modest cross-reactivity across the ErbB family .Physical And Chemical Properties Analysis
The physical and chemical properties of EGFR/ErbB-2 inhibitors are specific to each compound and can be found in their respective Material Safety Data Sheets .Scientific Research Applications
Cancer Therapy
EGFR/ErbB-2 inhibitors have been globally approved for the treatment of different types of cancers . They have shown high efficacy in cancer therapy, particularly in targeting the EGFR with small-molecule inhibitors . For instance, lapatinib, a dual EGFR/ErbB-2 kinase inhibitor, was first approved by the FDA in 2007 for advanced or metastatic breast cancer .
Overcoming Drug Resistance
EGFR mutations have emerged as a big challenge for these drugs . However, research has shown that inhibition of ERBB2 or disruption of ERBB2/ERBB3 heterodimerization can restore cetuximab sensitivity in vitro and in vivo . This suggests that EGFR/ErbB-2 inhibitors can be used to overcome drug resistance.
Structural Analysis and Drug Design
The crystal structures of these drugs with their target kinases are also summarized and their bonding modes and interactions are visualized . This information is crucial for the design of new EGFR inhibitors .
Metabolism Studies
The proposed metabolic pathways and metabolites of the fourteen globally approved EGFR inhibitors are discussed, with a primary focus on the active and reactive metabolites . This information is important for understanding the pharmacokinetics and pharmacodynamics of these drugs.
Biological Activities and Receptor Interactions
EGFR/ErbB-2 inhibitors are classified based on their chemical structures, target kinases, and pharmacological uses . Their binding interactions with the EGFR are also classified into reversible and irreversible inhibitors . These classifications provide insights into their biological activities and receptor interactions.
Phosphorylation & Dephosphorylation Applications
EGFR/ErbB-2 inhibitors control the biological activity of EGFR/ErbB-2 . This small molecule/inhibitor is primarily used for phosphorylation and dephosphorylation applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKYISWMVFYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431718 | |
| Record name | EGFR/ErbB-2 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR/ErbB-2 Inhibitor | |
CAS RN |
179248-61-4 | |
| Record name | EGFR/ErbB-2 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



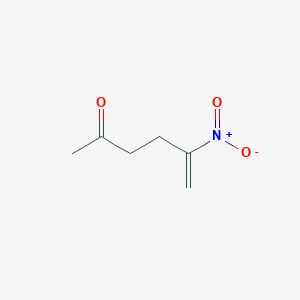
![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
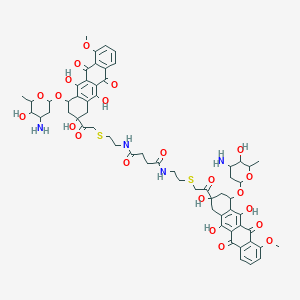
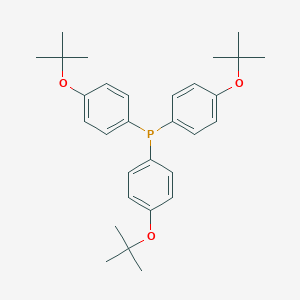

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
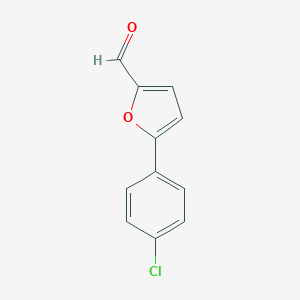
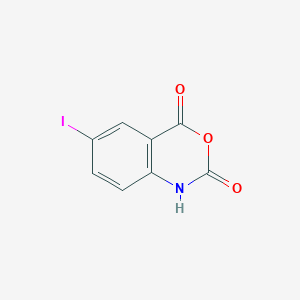
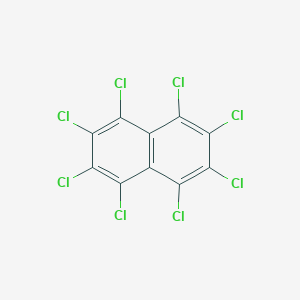
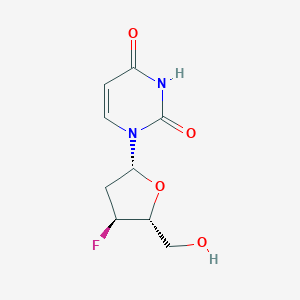


![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)